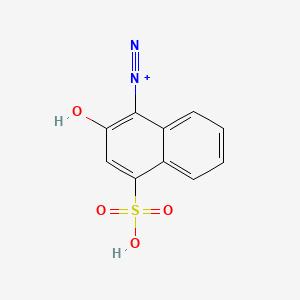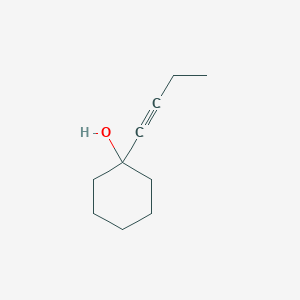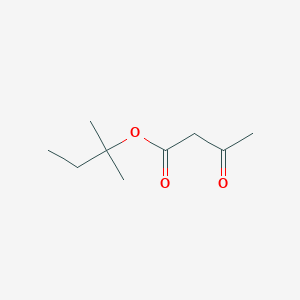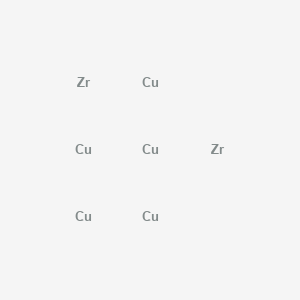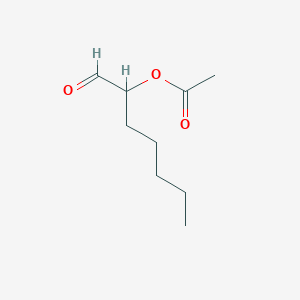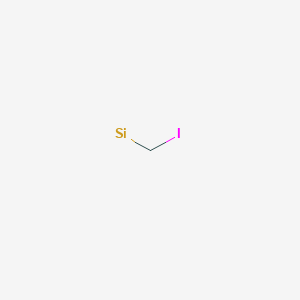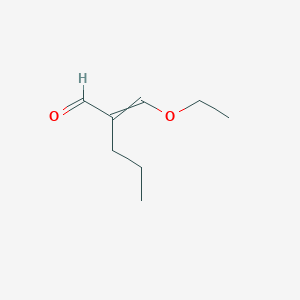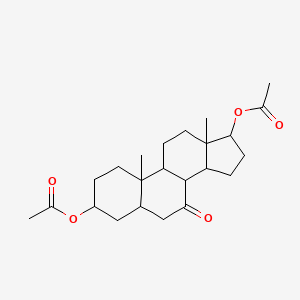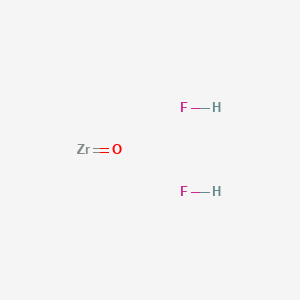
Fluorodiiodoborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorodiiodoborane is a chemical compound with the molecular formula BFI₂. It consists of one boron atom, one fluorine atom, and two iodine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorodiiodoborane typically involves the reaction of boron trihalides with fluorine and iodine sources under controlled conditions. One common method is the reaction of boron trifluoride with iodine in the presence of a suitable catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reactive intermediates and the use of specialized equipment to ensure safety and efficiency. The production is typically carried out in batch reactors with precise control over temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Fluorodiiodoborane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form higher oxidation state compounds.
Reduction: Can be reduced to form lower oxidation state boron compounds.
Substitution: Undergoes substitution reactions where the fluorine or iodine atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while substitution reactions can produce a variety of organoboron compounds .
Scientific Research Applications
Fluorodiiodoborane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biochemical assays and imaging.
Medicine: Explored for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and electronic components .
Mechanism of Action
The mechanism of action of fluorodiiodoborane involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a source of boron, fluorine, and iodine atoms, facilitating various transformations. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Fluorodibromoborane (BFBr₂): Similar structure but with bromine atoms instead of iodine.
Fluorodichloroborane (BFCl₂): Contains chlorine atoms instead of iodine.
Fluorodiiodoalane (AlFI₂): Aluminum analog with similar halogen atoms .
Uniqueness: Fluorodiiodoborane is unique due to its specific combination of boron, fluorine, and iodine atoms, which imparts distinct reactivity and properties.
Properties
CAS No. |
22095-63-2 |
|---|---|
Molecular Formula |
BFI2 |
Molecular Weight |
283.62 g/mol |
IUPAC Name |
fluoro(diiodo)borane |
InChI |
InChI=1S/BFI2/c2-1(3)4 |
InChI Key |
WEEUWHFDYOZKHD-UHFFFAOYSA-N |
Canonical SMILES |
B(F)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



